![molecular formula C8H9BrN4OS B068790 5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol CAS No. 175202-84-3](/img/structure/B68790.png)
5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol
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Overview
Description
The compound “5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The pyrazole ring in this compound is substituted with bromine and methyl groups at the 4 and 3,5 positions respectively .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups including a pyrazole ring, a bromine atom, methyl groups, an oxadiazole ring, and a thiol group .Scientific Research Applications
Antitubercular Potential
The compound has shown potent antitubercular activity against the Mycobacterium tuberculosis strain . This suggests its potential use in the development of new drugs for the treatment of tuberculosis.
Antileishmanial Activity
A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, suggesting potential antileishmanial applications .
Antimalarial Evaluation
The same study also evaluated the compound for its antimalarial properties . This indicates its potential use in the development of antimalarial drugs.
Antibacterial Properties
Pyrazole derivatives, which include this compound, have been noted for their antibacterial properties . This suggests potential applications in the development of new antibacterial drugs.
Anti-inflammatory Properties
The compound’s anti-inflammatory properties have also been noted , suggesting potential applications in the treatment of inflammatory diseases.
Anti-cancer Properties
The compound’s anti-cancer properties have been noted , suggesting potential applications in the development of new cancer treatments.
Synthesis of Solid Hexacoordinate Complexes
4-Bromopyrazole, a related compound, has been used in the preparation of solid hexacoordinate complexes . This suggests potential applications in the field of coordination chemistry.
Development of New Drugs
The compound’s broad range of chemical and biological properties suggest its potential use as a synthon in the development of new drugs .
Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes and receptors
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. It is likely that the compound interacts with its targets by forming covalent bonds, given the presence of reactive groups in its structure .
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways, including those involved in inflammation, tumor growth, and microbial infections . The specific pathways affected by this compound would depend on its targets.
Pharmacokinetics
The compound’s solubility and molecular weight suggest that it may be well-absorbed and distributed throughout the body .
Result of Action
Similar compounds have been shown to have anti-inflammatory, antitumor, and antimicrobial effects . The specific effects of this compound would depend on its targets and mode of action.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s reactivity may be affected by the pH of its environment . Additionally, its stability may be influenced by temperature and the presence of light .
properties
IUPAC Name |
5-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-3H-1,3,4-oxadiazole-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN4OS/c1-4-7(9)5(2)13(12-4)3-6-10-11-8(15)14-6/h3H2,1-2H3,(H,11,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWNHJXAVOVBHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=NNC(=S)O2)C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381185 |
Source
|
Record name | 5-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol | |
CAS RN |
175202-84-3 |
Source
|
Record name | 5-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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